molecular formula C13H16N2O2S B2476171 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester CAS No. 1174034-81-1

2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester

Cat. No.: B2476171
CAS No.: 1174034-81-1
M. Wt: 264.34
InChI Key: OTJAQGMNMUWXSZ-UHFFFAOYSA-N
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Description

2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester is a complex organic compound that features a pyrrolidine ring, a carbothioyl group, and a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester typically involves the reaction of pyrrolidine with a carbothioyl chloride derivative, followed by the introduction of a benzoic acid ester group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may involve multiple steps, including purification and isolation of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzoic acid esters. Examples are:

Uniqueness

What sets 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester apart is its combination of a pyrrolidine ring with a carbothioyl group and a benzoic acid ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-(pyrrolidine-1-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-17-12(16)10-6-2-3-7-11(10)14-13(18)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJAQGMNMUWXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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